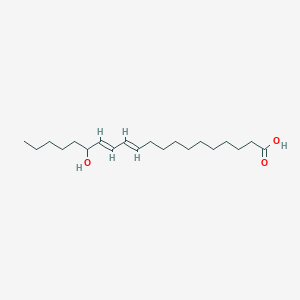
(11E,13e)-15-hydroxy-11,13-icosadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E,13e)-15-hydroxy-11,13-icosadienoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 15th carbon position. This compound is part of the hydroxy fatty acids family, which are known for their biological significance and potential therapeutic applications. The presence of conjugated double bonds and a hydroxyl group makes this compound unique and interesting for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11E,13e)-15-hydroxy-11,13-icosadienoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable fatty acid precursor.
Hydroxylation: Introduction of the hydroxyl group at the 15th carbon position can be achieved using specific hydroxylating agents under controlled conditions.
Isomerization: The double bonds are introduced and positioned using specific catalysts and reaction conditions to ensure the correct (11E,13e) configuration.
Industrial Production Methods: Industrial production may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the desired compound. This method is advantageous due to its sustainability and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation Products: Various hydroxy and keto derivatives.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Chemistry:
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying reaction mechanisms involving polyunsaturated fatty acids.
Biology:
Cell Signaling: Plays a role in cell signaling pathways due to its structural similarity to other bioactive lipids.
Membrane Fluidity: Influences membrane fluidity and function in biological systems.
Medicine:
Therapeutic Potential: Investigated for its potential therapeutic effects in inflammatory and metabolic disorders.
Drug Development: Used in the development of new drugs targeting specific pathways.
Industry:
Biotechnology: Employed in biotechnological applications for the production of bio-based materials.
Nutraceuticals: Incorporated into nutraceutical products for its health benefits.
Mechanism of Action
The mechanism of action of (11E,13e)-15-hydroxy-11,13-icosadienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate enzyme activity, influence gene expression, and interact with cell membrane receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
(9Z,11E,13E)-octadecatrienoyl group: A fatty-acyl group derived from octadecatrienoic acid.
(9Z,11E,13E,15Z)-octadecatetraenoic acid: Another polyunsaturated fatty acid with multiple double bonds.
Uniqueness: (11E,13e)-15-hydroxy-11,13-icosadienoic acid is unique due to the presence of a hydroxyl group at the 15th position and its specific double bond configuration. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(11E,13E)-15-hydroxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14+ |
InChI Key |
ZTRWPEHMGCHTIT-XILAHJMDSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


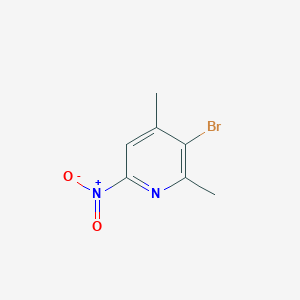
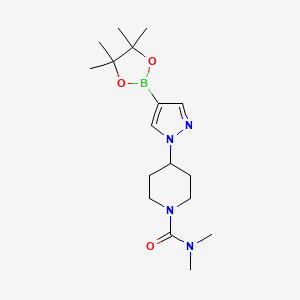
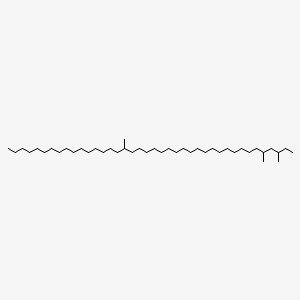

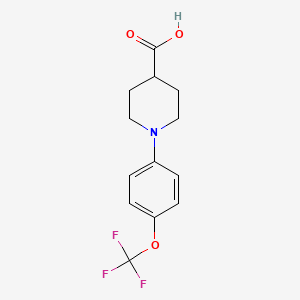

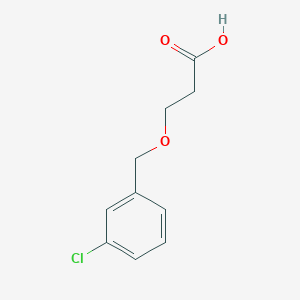
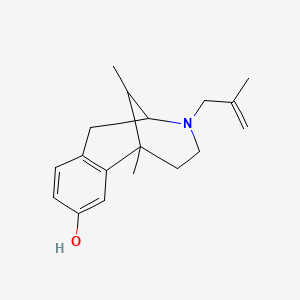
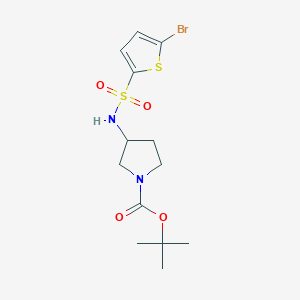

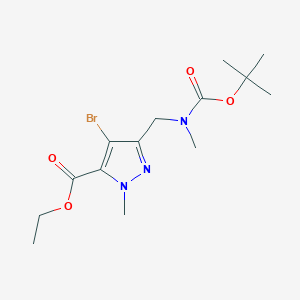
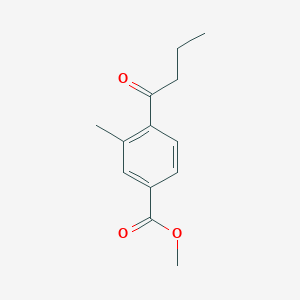

![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
